5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde
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Overview
Description
5-{2-Oxa-5-azabicyclo[221]heptan-5-yl}furan-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: 5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carboxylic acid.
Reduction: 5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-methanol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: A structurally related compound with similar bicyclic features.
5-Oxa-2-azabicyclo[2.2.2]octane:
Uniqueness
5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde is unique due to the presence of both the furan ring and the bicyclic structure, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde is a compound characterized by its unique bicyclic structure, which incorporates both oxygen and nitrogen atoms in its framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
The molecular formula of this compound is C10H11NO with a molecular weight of approximately 193.20 g/mol. Its structure is notable for the presence of a furan ring, which is known for its reactivity and biological significance.
Property | Value |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 193.20 g/mol |
CAS Number | 1853115-30-6 |
Biological Activity
Research has indicated that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Anticancer Potential
The anticancer potential of compounds containing the bicyclic structure has been highlighted in several studies. For example, research into related compounds has shown that they can inhibit cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The furan moiety is often implicated in these activities due to its ability to form reactive intermediates that can interact with cellular macromolecules.
Case Studies
- Zebrafish Embryo Model : A study utilized zebrafish embryos to evaluate the toxicity and developmental effects of azabicyclic compounds. Results indicated that certain derivatives could lead to developmental anomalies at higher concentrations, suggesting a need for careful dosage considerations in therapeutic applications .
- In Vitro Cell Line Studies : Various azabicyclic compounds have been assessed for their cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. These studies often employ assays like MTT or XTT to quantify cell viability post-treatment .
The biological activity of this compound may be attributed to its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to the presence of the furan ring and nitrogen atom in the bicyclic structure.
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO3/c12-5-8-1-2-10(14-8)11-4-9-3-7(11)6-13-9/h1-2,5,7,9H,3-4,6H2 |
InChI Key |
LZIFRUIYNHTPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(C1CO2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
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